
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-2NS) is a brominated phenol derivative with a unique chemical structure. It has been widely used in various scientific research applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
Scientific Research Applications
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as in the synthesis of 2-N-substituted phenols, which are important intermediates in the synthesis of pharmaceuticals and other organic compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in the study of biochemical and physiological effects, such as its ability to inhibit cytochrome P450 enzymes. It has also been used in the development of new drugs, such as in the development of anti-cancer agents.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is thought to interact with other proteins, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with other proteins, such as those involved in signal transduction pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments include its availability, low cost, and ease of synthesis. In addition, it has been shown to inhibit the activity of cytochrome P450 enzymes, which is useful for studying the metabolism of drugs and other compounds. The main limitation of using 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments is that its mechanism of action is not yet fully understood, so its effects may be unpredictable.
Future Directions
For 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into its use in the synthesis of organic compounds and its potential as an anti-cancer agent may be beneficial. Finally, research into the potential side effects of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% should be conducted to ensure its safety for use in lab experiments and in the development of new drugs.
Synthesis Methods
The synthesis of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% involves a multi-step process. The first step involves the reaction of 4-bromophenol with sodium sulfamate in the presence of sodium hydroxide to form 4-bromo-2-N-sulfamoylphenol. This is followed by the reaction of 4-bromo-2-N-sulfamoylphenol with dimethyl sulfate to form 3-bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. The final product is then purified using column chromatography.
properties
IUPAC Name |
2-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-6-4-3-5-13(14)10-7-11(15)9-12(17)8-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUQIKFIELYSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



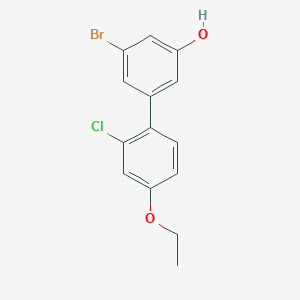
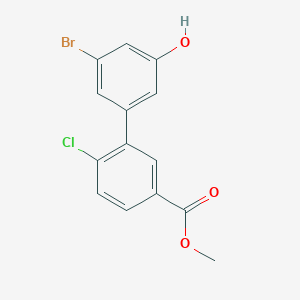

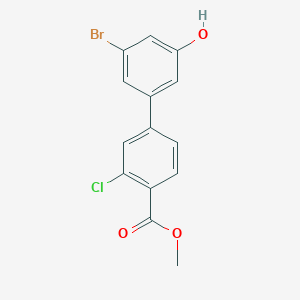
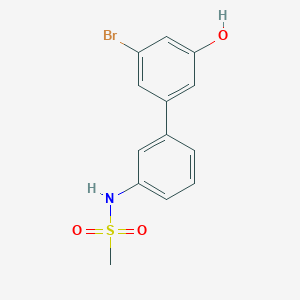
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
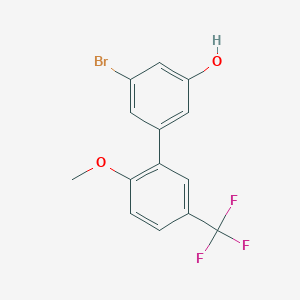
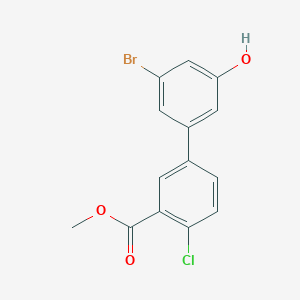


![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
